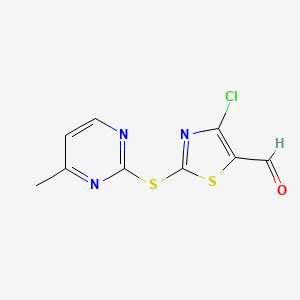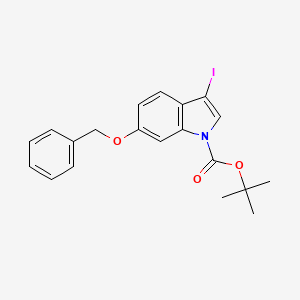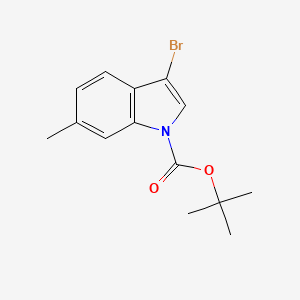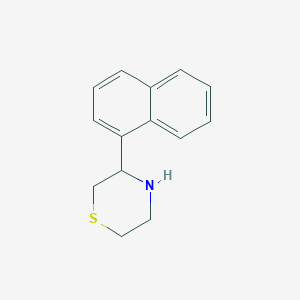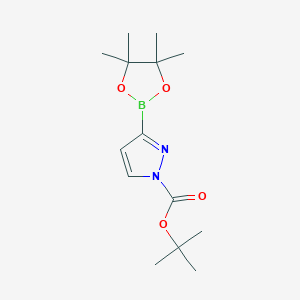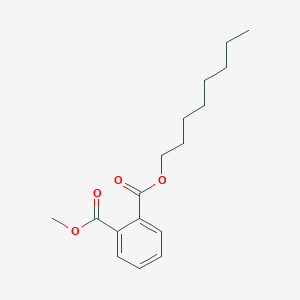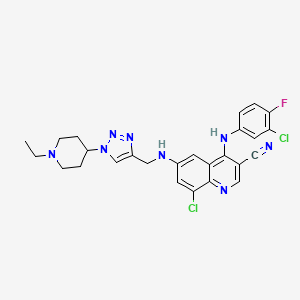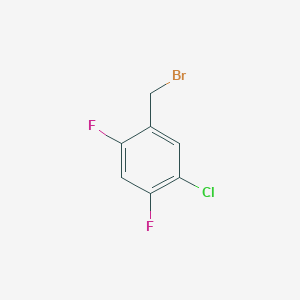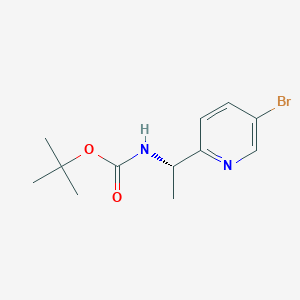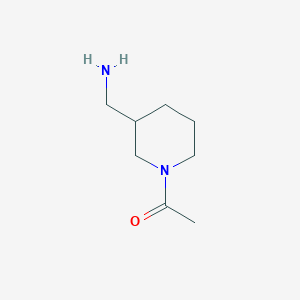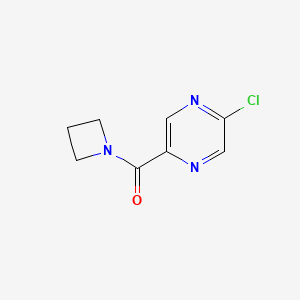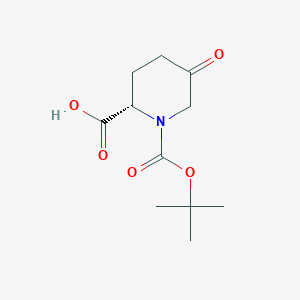
2,6-Dibromo-9,9-dimethyl-9H-fluorene
描述
2,6-Dibromo-9,9-dimethyl-9H-fluorene is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and two methyl groups at the 9 position of the fluorene structure. It is known for its high electron delocalization and fluorescent properties, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dibromo-9,9-dimethyl-9H-fluorene can be synthesized through the bromination of 9,9-dimethyl-9H-fluorene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions
2,6-Dibromo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like ether or tetrahydrofuran (THF), low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Zinc, hydrochloric acid, ethanol as solvent.
Major Products Formed
Substitution: Various substituted fluorenes depending on the reagent used.
Oxidation: Fluorenone derivatives.
Reduction: 9,9-Dimethyl-9H-fluorene.
科学研究应用
2,6-Dibromo-9,9-dimethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: Used as a precursor for the synthesis of organic semiconducting polymers for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
Material Science: Employed in the fabrication of conducting polymers and photoelectronic devices due to its high electron delocalization and fluorescent properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of various fluorene-based compounds used in different chemical reactions and processes.
作用机制
The mechanism of action of 2,6-Dibromo-9,9-dimethyl-9H-fluorene is primarily based on its ability to participate in electron delocalization and conjugation. The presence of bromine atoms and methyl groups influences its reactivity and interaction with other molecules. In organic electronics, it acts as a building block for semiconducting polymers, facilitating charge transport and light emission .
相似化合物的比较
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with bromine atoms at the 2 and 7 positions.
9,9-Dioctyl-2,7-dibromofluorene: Contains octyl groups at the 9 position and bromine atoms at the 2 and 7 positions.
2-Bromo-9,9-dimethylfluorene: Contains a single bromine atom at the 2 position.
Uniqueness
2,6-Dibromo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of bromine atoms at the 2 and 6 positions, which affects its electronic properties and reactivity. This positioning allows for distinct substitution patterns and reactivity compared to other brominated fluorenes .
属性
IUPAC Name |
2,6-dibromo-9,9-dimethylfluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2/c1-15(2)13-6-4-9(16)7-12(13)11-5-3-10(17)8-14(11)15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQXIDYMVXFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)Br)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661479 | |
| Record name | 2,6-Dibromo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-85-6 | |
| Record name | 2,6-Dibromo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



